molecular formula C17H27NO4 B2514919 N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034540-37-7

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2514919
CAS No.: 2034540-37-7
M. Wt: 309.406
InChI Key: SKMRAAQLEIIRIX-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-isopropylphenoxy group linked to an acetamide core and a 2,3-dimethoxy-2-methylpropyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-13(2)14-6-8-15(9-7-14)22-10-16(19)18-11-17(3,21-5)12-20-4/h6-9,13H,10-12H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMRAAQLEIIRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide typically involves the reaction of 2-(4-isopropylphenoxy)acetic acid with N-(2,3-dimethoxy-2-methylpropyl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions in reactors, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but often involve reagents like nitric acid (HNO3) for nitration or halogens for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Phenoxy/Acetamide) Molecular Formula Molecular Weight Key Activities/Applications References
Target Compound 4-isopropylphenoxy; 2,3-dimethoxy-2-methylpropyl C₁₇H₂₅NO₄ 307.39 Not explicitly stated (structural analog to auxin/anticancer agents) -
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) 4-chloro-2-methylphenoxy; triazole C₁₁H₁₁ClN₄O₂ 278.68 Synthetic auxin agonist
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide) 2,4-dichlorophenoxy; 4-methylpyridinyl C₁₄H₁₂Cl₂N₂O₂ 327.17 Herbicidal activity
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline sulfonyl; 4-methoxyphenyl C₂₁H₂₂N₄O₄S 426.49 Anticancer (HCT-1, MCF-7 cells)
2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide (40007) 4-aminophenyl; diphenylpropyl C₂₃H₂₄N₂O₂ 376.46 Not stated (synthetic intermediate)
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxyphenyl; benzothiazole C₁₇H₁₃F₃N₂O₂S 378.36 Patent-derived (therapeutic use)
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) Chloro; thienyl; methoxy-methylethyl C₁₂H₁₉ClNO₂S 276.80 Herbicide
Key Observations:
  • Substituent Influence on Bioactivity: The target compound’s 4-isopropylphenoxy group differs from chlorine-substituted analogs (e.g., WH7, Compound 533), which are associated with herbicidal or auxin-like activity . The 2,3-dimethoxy-2-methylpropyl moiety introduces steric hindrance and polarity, contrasting with the pyridinyl (Compound 533) or triazolyl (WH7) groups. This may limit metabolic degradation but reduce water solubility compared to sulfonamide-containing anticancer agents (e.g., Compound 38) .
  • Molecular Weight and Lipophilicity :

    • The target compound (MW 307.39) is lighter than quinazoline-based anticancer agents (MW >400) but heavier than pesticidal acetamides like dimethenamid (MW 276.80). Its moderate lipophilicity (logP estimated ~3.5) suggests balanced membrane permeability, though less than trifluoromethylbenzothiazole derivatives (e.g., MW 378.36, logP ~4.2) .

Pharmacological and Agrochemicological Profiles

Anticancer Activity:
  • Quinazoline-sulfonyl acetamides (e.g., Compound 38) exhibit potent activity against HCT-1 and MCF-7 cells, attributed to sulfonyl groups enhancing target affinity . The target compound lacks this moiety, suggesting divergent mechanisms, though its methoxy groups may modulate cytochrome P450 interactions.
Herbicidal/Auxin-like Activity:
  • Chlorophenoxy acetamides (e.g., WH7, Compound 533) mimic auxin signaling, disrupting plant growth . The target compound’s isopropylphenoxy group may weaken auxin receptor binding compared to chloro analogs but could offer selectivity for non-plant targets.
Metabolic Stability:
  • Trifluoromethylbenzothiazole derivatives () show enhanced stability due to electron-withdrawing groups, whereas the target compound’s methoxy groups may increase susceptibility to oxidative metabolism .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound classified as an acetamide. This compound has garnered attention due to its potential biological activities, particularly in the fields of chemistry and medicine. The following sections will elaborate on its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction between 2-(4-isopropylphenoxy)acetic acid and N-(2,3-dimethoxy-2-methylpropyl)amine. This reaction is usually facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Chemical Structure:

  • IUPAC Name: N-(2,3-dimethoxy-2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
  • Molecular Formula: C17H27NO4
  • Molecular Weight: 303.41 g/mol

The biological activity of this compound may be attributed to its interaction with various molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and influence cellular responses. The specific mechanisms remain to be fully elucidated but may include:

  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Interaction with neurotransmitter receptors that could affect signaling pathways.

Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory and Analgesic Effects: Compounds in the acetamide class have been investigated for their anti-inflammatory properties. For instance, similar compounds have shown promise in reducing inflammation in various animal models.
  • Larvicidal Activity: Research into structurally related compounds has indicated larvicidal properties against Aedes aegypti, a vector for several viral diseases. Compounds with similar functional groups demonstrated significant activity with low toxicity towards human cells .
  • Toxicology Studies: Toxicity assessments have shown that certain derivatives exhibit low cytotoxicity even at high concentrations, suggesting a favorable safety profile for potential therapeutic uses .

Table 1: Summary of Biological Activities

Compound NameBiological ActivityLC50 (μM)Toxicity Observations
3,4-Methylenedioxy Cinnamic AcidLarvicidal28.9 ± 5.6No cytotoxicity at 5200 μM
N-(2,3-Dimethoxy-2-Methylpropyl)-AcetamideAnti-inflammatory potentialNot yet determinedMild behavioral effects in mice at high doses

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